molecular formula C13H14FNO3 B7569161 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid

1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid

Cat. No. B7569161
M. Wt: 251.25 g/mol
InChI Key: QETGQIKKKJPSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as FMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMBA is a pyrrolidine derivative that contains a fluorine atom and a benzoyl group, making it a unique and interesting molecule to study.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, which may be useful in treating certain diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has a variety of biochemical and physiological effects, including anti-inflammatory and anticancer activity. 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid is a relatively new compound, and more research is needed to fully understand its properties and potential limitations.

Future Directions

There are several potential future directions for research on 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid-based drugs for the treatment of cancer and inflammation. Another area of interest is the development of 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid-based fluorescent probes for biological imaging. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid can be achieved through a multistep process that involves the reaction of 2-methylbenzoyl chloride with pyrrolidine, followed by the addition of fluorine. This process has been optimized to produce high yields of 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid with good purity.

Scientific Research Applications

1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has been studied for its potential as a drug candidate for various diseases, including cancer and inflammation. 1-(5-Fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic reactions.

properties

IUPAC Name

1-(5-fluoro-2-methylbenzoyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-8-2-3-10(14)6-11(8)12(16)15-5-4-9(7-15)13(17)18/h2-3,6,9H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETGQIKKKJPSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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